(2-Chloro-5-nitrobenzyl)dimethylamine
Overview
Description
(2-Chloro-5-nitrobenzyl)dimethylamine is an organic compound with the molecular formula C9H11ClN2O2 It is characterized by the presence of a chloro group, a nitro group, and a dimethylamine group attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-nitrobenzyl)dimethylamine typically involves the nitration of 2-chlorobenzyl chloride followed by the introduction of the dimethylamine group. One common method involves the following steps:
Nitration: 2-Chlorobenzyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-5-nitrobenzyl chloride.
Amination: The resulting 2-chloro-5-nitrobenzyl chloride is then reacted with dimethylamine in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the nitration and amination steps.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-nitrobenzyl)dimethylamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding derivatives.
Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: (2-Amino-5-nitrobenzyl)dimethylamine.
Substitution: Various substituted benzyl derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
(2-Chloro-5-nitrobenzyl)dimethylamine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific chemical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (2-Chloro-5-nitrobenzyl)dimethylamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The dimethylamine group can enhance the compound’s ability to penetrate biological membranes, facilitating its interaction with intracellular targets. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-5-nitrobenzyl)amine: Lacks the dimethyl groups, resulting in different chemical properties and reactivity.
(2-Chloro-5-nitrobenzyl)methylamine: Contains only one methyl group, affecting its solubility and biological activity.
(2-Chloro-5-nitrobenzyl)ethylamine: The presence of an ethyl group instead of dimethyl groups alters its steric and electronic properties.
Uniqueness
(2-Chloro-5-nitrobenzyl)dimethylamine is unique due to the presence of both the nitro and dimethylamine groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-(2-chloro-5-nitrophenyl)-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-11(2)6-7-5-8(12(13)14)3-4-9(7)10/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAKRADBVATBMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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